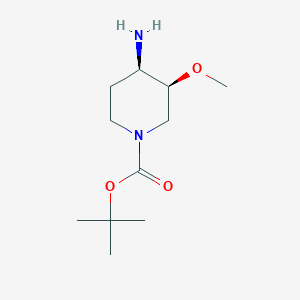
(4-Amino-6-chloropyridin-3-yl)methanol
Descripción general
Descripción
“(4-Amino-6-chloropyridin-3-yl)methanol” is a chemical compound with the linear formula C6H7ClN2O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “(4-Amino-6-chloropyridin-3-yl)methanol” can be represented by the InChI code: 1S/C6H7ClN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2,(H2,8,9) . The compound has a molecular weight of 158.59 g/mol .Physical And Chemical Properties Analysis
“(4-Amino-6-chloropyridin-3-yl)methanol” has a boiling point of 399.8°C at 760 mmHg . It is a solid substance . The compound has a molecular weight of 158.59 g/mol .Aplicaciones Científicas De Investigación
Antimicrobial Activity
(4-Amino-6-chloropyridin-3-yl)methanol and its derivatives have been explored for their antimicrobial properties. A study by Patel, Agravat, and Shaikh (2011) synthesized various pyridine derivatives, including those related to (4-Amino-6-chloropyridin-3-yl)methanol, demonstrating variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Catalyst in Organic Synthesis
The compound plays a role in catalysis for organic synthesis. A 2020 study by Zhao et al. detailed a catalyst-free domino reaction involving N-heteroarylmethyl derivatives of (4-Amino-6-chloropyridin-3-yl)methanol, contributing to the synthesis of furan compounds with potential biological activity (Zhao et al., 2020).
Structural Analysis in Chemistry
Its derivatives are useful in structural analysis and chemical synthesis studies. Swenson, Bera, and Nair (2002) resolved the base structure of a related compound, demonstrating its applications in crystallography and molecular structure analysis (Swenson, Bera, & Nair, 2002).
Biocatalysis and Green Chemistry
Research by Chen et al. (2021) showcased the use of (4-Amino-6-chloropyridin-3-yl)methanol derivatives in biocatalytic processes, emphasizing its role in green chemistry and efficient synthesis (Chen et al., 2021).
Drug Synthesis Intermediate
It serves as a key intermediate in drug synthesis. For instance, Ni, Zhou, and Sun (2012) described the production of a chiral intermediate of the anti-allergic drug Betahistine using a derivative of (4-Amino-6-chloropyridin-3-yl)methanol (Ni, Zhou, & Sun, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
(4-amino-6-chloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYMOPIIGPZZEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610534 | |
| Record name | (4-Amino-6-chloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-6-chloropyridin-3-yl)methanol | |
CAS RN |
846036-96-2 | |
| Record name | (4-Amino-6-chloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)






![(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid](/img/structure/B151611.png)

